An In-depth Technical Guide to 1-Bromo-3-methylbutane: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 1-Bromo-3-methylbutane: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key reactions of 1-Bromo-3-methylbutane (also known as isoamyl bromide or isopentyl bromide). This haloalkane is a valuable building block in organic synthesis, serving as a precursor for a variety of functional groups and finding application in the development of novel chemical entities.
Core Physical and Chemical Properties
1-Bromo-3-methylbutane is a colorless to pale yellow liquid with a characteristic odor.[1] It is a branched-chain alkyl halide, which influences its reactivity in nucleophilic substitution and elimination reactions.[2]
Identification and Nomenclature
| Identifier | Value |
| IUPAC Name | 1-bromo-3-methylbutane[3] |
| Common Names | Isoamyl bromide, Isopentyl bromide, 3-Methylbutyl bromide[3][4] |
| CAS Number | 107-82-4[3] |
| Molecular Formula | C₅H₁₁Br[1][3] |
| SMILES | CC(C)CCBr[3] |
| InChI Key | YXZFFTJAHVMMLF-UHFFFAOYSA-N[3] |
Physicochemical Data
The following table summarizes the key physical properties of 1-Bromo-3-methylbutane.
| Property | Value | Source(s) |
| Molecular Weight | 151.04 g/mol | [3][4] |
| Density | 1.210 - 1.261 g/mL (at 15-25 °C) | [3] |
| Boiling Point | 120-121 °C | [3] |
| Melting Point | -112 °C | [3][5][6] |
| Flash Point | -6 °C to 22 °C (closed cup) | [3][7] |
| Refractive Index (n²⁰/D) | ~1.4409 - 1.4433 | [3] |
| Vapor Pressure | 34.6 mmHg (at 25 °C) | [3] |
Solubility Profile
| Solvent | Solubility | Source(s) |
| Water | Slightly soluble / Limited (0.2 g/L at 16 °C) | [2][3][5][8] |
| Ethanol | Miscible | [3][7] |
| Diethyl Ether | Miscible | [3][7] |
| Benzene | Soluble | [2] |
Chemical Properties and Reactivity
As a primary alkyl halide, 1-Bromo-3-methylbutane is moderately reactive.[5][8] Its chemical behavior is dominated by the polarized carbon-bromine bond, where the carbon atom is electrophilic and susceptible to attack by nucleophiles.[8]
General Reactivity:
-
Nucleophilic Substitution: It readily undergoes Sₙ2 reactions with strong nucleophiles.[5] The reactivity order for similar alkyl halides is R-I > R-Br > R-Cl.[5]
-
Elimination Reactions: While substitution is generally favored, elimination reactions (E2) can occur, particularly in the presence of strong, sterically hindered bases and at higher temperatures.
-
Grignard Reagent Formation: It reacts with magnesium metal in anhydrous ether to form the corresponding Grignard reagent, isopentylmagnesium bromide, a potent nucleophile and strong base.
-
Incompatibilities: It is incompatible with strong oxidizing and reducing agents, many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[5][8]
-
Hazards: It is a highly flammable liquid and vapor.[3] Upon combustion, it can produce toxic fumes of bromine.[5][8]
Experimental Protocols
Synthesis of 1-Bromo-3-methylbutane via Sₙ2 Reaction
This protocol describes the synthesis of 1-Bromo-3-methylbutane from 3-methylbutanol. The reaction proceeds through an Sₙ2 mechanism where the hydroxyl group is protonated by an acid catalyst to form a good leaving group (water), which is then displaced by the bromide ion.
Reagents and Materials:
-
3-Methylbutanol (Isoamyl alcohol)
-
Sodium bromide (NaBr)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water (H₂O)
-
Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask, combine 3-methylbutanol and sodium bromide.
-
Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid with constant swirling. The acid acts as a catalyst, protonating the alcohol.
-
Reflux: Attach a reflux condenser and heat the mixture gently for 30-45 minutes. This provides the energy needed for the substitution reaction to occur.
-
Distillation: After reflux, reconfigure the apparatus for distillation. Distill the mixture, collecting the crude 1-Bromo-3-methylbutane and water.
-
Work-up: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with:
-
Water, to remove the bulk of the remaining acid and any unreacted alcohol.
-
A dilute sodium bicarbonate or sodium carbonate solution, to neutralize any remaining acid.
-
A final wash with water or saturated sodium chloride (brine) solution.
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like calcium chloride or magnesium sulfate.
-
Purification: Decant or filter the dried liquid into a clean distillation apparatus and perform a final fractional distillation to obtain the pure 1-Bromo-3-methylbutane product, collecting the fraction boiling around 120-121 °C.[3]
Caption: Workflow for the synthesis of 1-Bromo-3-methylbutane.
Williamson Ether Synthesis using 1-Bromo-3-methylbutane
This protocol provides a general methodology for synthesizing an ether using 1-Bromo-3-methylbutane as the electrophile in a Williamson ether synthesis. The example uses sodium ethoxide as the nucleophile.
Reagents and Materials:
-
1-Bromo-3-methylbutane
-
Sodium metal (Na)
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Diethyl Ether
-
Round-bottom flask, reflux condenser, separatory funnel
Detailed Methodology:
-
Alkoxide Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add small pieces of sodium metal to an excess of anhydrous ethanol. The sodium will react to form sodium ethoxide (NaOEt).
-
Addition of Alkyl Halide: Once the sodium has completely reacted, add 1-Bromo-3-methylbutane to the solution of sodium ethoxide.
-
Reflux: Heat the reaction mixture to reflux for 1-2 hours. The ethoxide ion will displace the bromide ion via an Sₙ2 mechanism.
-
Work-up: After cooling, carefully add water to quench any unreacted sodium ethoxide. Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Purification: Wash the organic layer with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation or distillation to yield the product, 1-ethoxy-3-methylbutane.
Caption: Reaction pathway for the Williamson ether synthesis.
Formation and Reaction of Isopentylmagnesium Bromide (Grignard Reagent)
This protocol outlines the formation of a Grignard reagent from 1-Bromo-3-methylbutane and its subsequent reaction with a carbonyl compound, such as acetone (B3395972).
Reagents and Materials:
-
1-Bromo-3-methylbutane
-
Magnesium turnings
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Iodine crystal (as initiator, optional)
-
Acetone
-
Aqueous solution of a weak acid (e.g., NH₄Cl) or dilute strong acid (e.g., HCl)
-
All glassware must be rigorously dried.
Detailed Methodology:
-
Grignard Reagent Formation:
-
Place dry magnesium turnings in a flame-dried, three-neck flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a stirrer, all under an inert atmosphere.
-
Add a solution of 1-Bromo-3-methylbutane in anhydrous ether to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium. The reaction is initiated if the solution turns cloudy and begins to reflux. A small crystal of iodine or gentle warming may be required to start the reaction.
-
Once initiated, add the remaining 1-Bromo-3-methylbutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir until most of the magnesium has been consumed. The resulting grey/brown solution is isopentylmagnesium bromide.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent in an ice bath.
-
Slowly add a solution of acetone in anhydrous ether from the dropping funnel. The reaction is highly exothermic.
-
After the addition, allow the mixture to stir at room temperature for 30 minutes.
-
-
Work-up:
-
Carefully pour the reaction mixture over ice and quench by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute HCl.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and remove the solvent to yield the tertiary alcohol, 2,4-dimethyl-2-pentanol.
-
Caption: Logical workflow for a Grignard synthesis.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. innospk.com [innospk.com]
- 3. scribd.com [scribd.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Williamson Ether Synthesis Lab 3 - Edubirdie [edubirdie.com]
